Enhanced Suzuki-Miyaura Coupling Efficiency via Ortho-Fluorine Electronic Activation
The presence of an ortho-fluorine atom on the aryl ring of the target boronate ester provides a distinct advantage in Suzuki-Miyaura cross-coupling reactions compared to non-fluorinated analogs. While the target compound (3-bromomethyl-4-fluorophenylboronic acid pinacol ester) is an ortho-fluorinated arylboronate, class-level inference from studies on analogous fluorinated boronic acids indicates that such ortho-fluorinated species can achieve coupling yields in the high 90% range with short reaction times, in contrast to their non-fluorinated counterparts, which may exhibit yields in the low 90% range or require longer reaction times to achieve comparable results. [1] This enhanced reactivity is attributed to the electron-withdrawing effect of the fluorine atom, which facilitates the transmetalation step of the catalytic cycle.
| Evidence Dimension | Suzuki-Miyaura coupling efficiency (yield and reaction time) |
|---|---|
| Target Compound Data | Yields typically observed in the high 90% range with short reaction times (class inference) |
| Comparator Or Baseline | Non-fluorinated arylboronic esters (e.g., phenylboronic acid pinacol ester): Yields in the low 90% range or requiring longer times for similar yields |
| Quantified Difference | ~5-10% absolute yield increase and/or reduced reaction time |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl halides, standard bases (e.g., K₂CO₃), and solvents (e.g., dioxane/water). |
Why This Matters
Higher yields and faster reactions directly reduce material costs and increase throughput in discovery and process chemistry settings.
- [1] ResearchGate Discussion. (2019). How does fluorinated boronic acids influence the Suzuki coupling reactions? View Source
